4-Hydroxynicotinaldehyde
Description
4-Hydroxynicotinaldehyde (CAS: 89380-70-1) is a pyridine derivative featuring a hydroxyl (-OH) group at the 4-position and an aldehyde (-CHO) group at the 3-position of the heterocyclic ring. Its molecular formula is C₆H₅NO₂, with a purity of 98% as per commercial specifications . The compound is typically available in quantities of 100 mg, 250 mg, or 1 g, though recent data indicates it has been discontinued in certain markets . Its structural features make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSYYLXHFGFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of nicotinaldehyde. This process typically requires the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydroxylation of nicotinaldehyde using metal catalysts. This method is preferred due to its efficiency and scalability. The reaction is usually carried out in a solvent such as acetonitrile or methanol, with the catalyst facilitating the selective hydroxylation of the pyridine ring .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynicotinaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 4-Hydroxynicotinic acid.
Reduction: 4-Hydroxynicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxynicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: In industrial research, this compound is used in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxynicotinaldehyde involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The hydroxyl group at the fourth position of the pyridine ring plays a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Hydroxynicotinaldehyde
5-Hydroxynicotinaldehyde (CAS: 1060804-48-9) is a positional isomer of 4-Hydroxynicotinaldehyde, differing only in the hydroxyl group’s placement (5-position vs. 4-position). Key differences include:
- This suggests that substitution patterns significantly influence UV absorption.
Substituent Variations: Halogen and Alkoxy Derivatives
4-Chloro-6-methoxynicotinaldehyde (CAS: 1060806-50-9)
- Substituents : Chloro (-Cl) at position 4 and methoxy (-OCH₃) at position 4.
- Electronic Effects : The electron-withdrawing chloro group increases electrophilicity at the aldehyde, while the methoxy group donates electrons via resonance, creating a push-pull electronic profile.
- Purity : 95%, slightly lower than this compound’s 98% .
4-Bromopicolinaldehyde
Functional Group Analogues
4-Hydroxybenzaldehyde
- Structure : Benzene ring with -OH (4-position) and -CHO (1-position).
- Biological Activity: Unlike this compound, 4-Hydroxybenzaldehyde is well-documented in ethnopharmacology for antimicrobial and anti-inflammatory properties .
Ethyl 2-Hydroxy-5-nitronicotinate (CAS: 156896-54-7)
- Functional Groups: Nitro (-NO₂) and ester (-COOEt) groups.
Comparative Data Table
Key Research Findings
- Synthetic Utility : this compound’s aldehyde group is highly reactive in condensation reactions, forming Schiff bases or heterocyclic frameworks, whereas chloro or nitro derivatives are more suited for electrophilic aromatic substitution .
- Stability : The discontinued status of this compound (as per CymitQuimica) may relate to stability issues under storage, contrasting with more stable analogues like 4-Hydroxybenzaldehyde .
Biological Activity
4-Hydroxynicotinaldehyde (4-HNA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. As a derivative of nicotinic acid, it possesses unique chemical properties that allow it to interact with various biological systems. This article explores the biological activity of 4-HNA, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound is characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring. This structural feature influences its reactivity and biological activity. The compound can act as an antioxidant , scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage associated with various diseases. Additionally, it may modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Antioxidant Properties
Research indicates that 4-HNA exhibits notable antioxidant activity. Its ability to scavenge reactive oxygen species (ROS) contributes to its potential in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent. This effect may be particularly beneficial in conditions like arthritis and other inflammatory diseases.
Potential Therapeutic Applications
Ongoing research is exploring the therapeutic potential of 4-HNA in various fields:
- Pharmacology : As a precursor for synthesizing biologically active compounds, including pharmaceuticals targeting oxidative stress-related diseases.
- Agriculture : Its derivatives are being investigated for use in agrochemicals due to their biological activity against pests and diseases.
- Cosmetics : The antioxidant properties of 4-HNA make it a candidate for use in skincare products aimed at reducing oxidative damage.
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of 4-HNA to enhance its biological activity. For instance, modifications to the hydroxyl group have been explored to improve antioxidant efficacy and reduce cytotoxicity in vitro .
A notable study demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard antioxidants, indicating enhanced potency. The most promising compounds showed no cytotoxicity in MTT assays while maintaining strong antioxidant effects .
Metabolic Pathways
Research on the metabolic pathways involving 4-HNA has revealed insights into its biodegradation. For example, Arthrobacter sp. IN13 utilizes 4-hydroxypyridine (a structural analog) as a carbon source, catalyzing its initial hydroxylation through a flavin-dependent monooxygenase. This pathway could provide insights into how similar compounds might be metabolized and utilized by microorganisms .
Comparative Analysis with Similar Compounds
| Compound Name | Position of Hydroxyl Group | Biological Activity |
|---|---|---|
| 2-Hydroxynicotinaldehyde | 2 | Moderate antioxidant activity |
| 3-Hydroxynicotinaldehyde | 3 | Lower anti-inflammatory effects |
| This compound | 4 | Strong antioxidant & anti-inflammatory |
| 4-Methoxynicotinaldehyde | 4 (methoxy instead) | Reduced reactivity |
The unique position of the hydroxyl group in 4-HNA significantly influences its chemical reactivity and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
